

# Unveiling Synaptic Secrets: Seletracetam as a Tool for Neurotransmission Research

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Compound of Interest		
Compound Name:	Seletracetam lithium bromide	
Cat. No.:	B15362620	Get Quote

**Application Notes and Protocols** 

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Seletracetam (UCB-44212) is a potent and selective ligand for the synaptic vesicle glycoprotein 2A (SV2A), a key protein involved in the regulation of neurotransmitter release.[1][2][3] Its high affinity and specificity for SV2A, coupled with its modulatory effects on N-type calcium channels, make it an invaluable tool for investigating the molecular mechanisms of synaptic transmission and for the preclinical evaluation of novel antiepileptic drugs.[1][4][5][6] These application notes provide a comprehensive overview of Seletracetam's utility in synaptic transmission research, including detailed protocols for key experimental paradigms.

## **Mechanism of Action**

Seletracetam exerts its effects on synaptic transmission through a dual mechanism of action:

High-Affinity Binding to SV2A: Seletracetam binds with high affinity to SV2A, a
transmembrane protein found on synaptic vesicles.[1][2] The precise function of SV2A is still
under investigation, but it is believed to play a crucial role in the calcium-dependent
exocytosis of neurotransmitters.[7][8] By binding to SV2A, Seletracetam is thought to
modulate its function, leading to a decrease in neurotransmitter release, particularly during
periods of high neuronal activity.[4][5]



Modulation of N-type Calcium Channels: Seletracetam has been shown to inhibit high-voltage-activated N-type calcium channels.[1][4][5][6] These channels are critical for the influx of calcium into the presynaptic terminal, a necessary step for triggering vesicle fusion and neurotransmitter release. By reducing calcium influx, Seletracetam further dampens synaptic transmission.[1][4][5]

This dual action allows Seletracetam to effectively reduce neuronal hyperexcitability, making it a powerful anticonvulsant and a valuable probe for studying the regulation of neurotransmitter release.

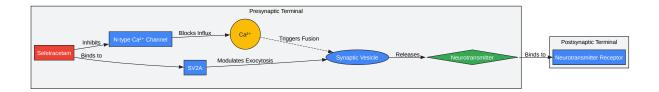
**Data Presentation** 

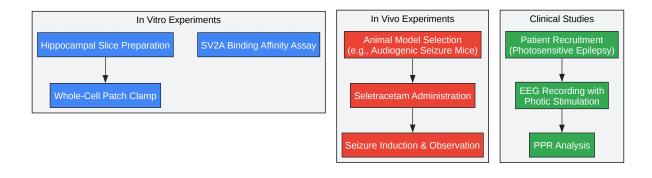
**Ouantitative Data Summary** 

Parameter	Animal Model	Value	Reference
ED₅₀ (Audiogenic Seizures)	Frings Audiogenic Seizure-Susceptible Mice	0.17 mg/kg, i.p.	[3]
ED50 (Spike-and- Wave Discharges)	Genetic Absence Epilepsy Rats from Strasbourg (GAERS)	0.15 mg/kg, i.p.	[1]
Effective Dose (Hippocampal Kindling)	Rats	0.23 mg/kg, p.o.	[1]
Photoparoxysmal Response (PPR) Abolishment	Photosensitive Epilepsy Patients	40-71% of patients (dose-dependent)	[9]
Binding Affinity (SV2A)	In vitro	~10-fold higher than Levetiracetam	[2]

## **Mandatory Visualizations**







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